molecular formula C10H14N2O B3046462 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1245808-39-2

1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B3046462
CAS No.: 1245808-39-2
M. Wt: 178.23
InChI Key: RJQYBLIWLODOJM-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₄N₂O
Structural Features:

  • A pyrazole core substituted with a cyclopentyl group at the N1 position, a methyl group at C3, and a carbaldehyde functional group at C5.
  • SMILES: CC1=NN(C(=C1)C=O)C2CCCC2
  • InChIKey: RJQYBLIWLODOJM-UHFFFAOYSA-N
  • Collision Cross-Section (CCS) Data: Predicted CCS values range from 140.5 Ų ([M+H]⁺) to 151.2 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

IUPAC Name

2-cyclopentyl-5-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-6-10(7-13)12(11-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQYBLIWLODOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223502
Record name 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245808-39-2
Record name 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245808-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methodsThe reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrazole ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among pyrazole carbaldehydes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Notable Features
1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde C₁₀H₁₄N₂O 178.24 Cyclopentyl (N1), methyl (C3), CHO (C5) Bulky N1 group; high lipophilicity
1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde C₁₁H₁₀ClN₂O 224.67 Aryl (N1), Cl (C5), CHO (C4) Electron-withdrawing Cl; CHO at C4
5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde C₈H₁₂N₂O 152.19 Isopropyl (C5), methyl (N1), CHO (C3) Branched C5; compact structure
1-Methyl-1H-pyrazole-4-carbaldehyde C₅H₆N₂O 110.11 Methyl (N1), CHO (C4) Minimal steric hindrance; low MW
1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde C₁₃H₁₃N₃O 227.27 Cyclopropylmethyl (N1), pyridinyl (C3), CHO (C5) Heteroaromatic substituent; planar C3

Physicochemical Properties

  • Lipophilicity : The cyclopentyl group in the target compound enhances hydrophobicity compared to smaller substituents (e.g., methyl or cyclopropylmethyl).
  • Pyridinyl () introduces π-π stacking capability, absent in the target compound.
  • Steric Effects : Cyclopentyl and isopropyl groups impose steric hindrance, affecting reactivity in further derivatization.

Predicted vs. Experimental Data

  • Collision Cross-Section (CCS) : The target compound’s CCS values (140.5–151.2 Ų) suggest a moderately compact conformation . Comparable data for analogs are unavailable, but molecular weight trends (e.g., 152.19 g/mol for 5-isopropyl vs. 178.24 g/mol for the target) imply smaller CCS values for lighter analogs.
  • Thermal Stability : Cyclopentyl’s rigidity may improve thermal stability compared to flexible alkyl chains (e.g., isopropyl).

Research Implications

  • Drug Design : The cyclopentyl group’s hydrophobicity may enhance membrane permeability, making the target compound a candidate for central nervous system targets.
  • Material Science : Pyrazole carbaldehydes with aryl or pyridinyl groups () could serve as ligands in coordination polymers due to their planar geometries.

Biological Activity

1-Cyclopentyl-3-methyl-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C10H14N2OC_{10}H_{14}N_{2}O. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may alter the activity of these biological molecules, leading to varied pharmacological effects. Additionally, the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions that influence its biological properties.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. It has been studied for its potential effectiveness against various pathogens, as well as its ability to modulate inflammatory responses in biological systems .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity : In a comparative study, derivatives of pyrazole were synthesized and tested against carcinoma cell lines. The results showed significant cytotoxic effects, with some derivatives exhibiting IC50 values comparable to standard chemotherapeutic agents like Cisplatin .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory effects in vitro, showing promise in reducing pro-inflammatory cytokine production .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundContains cyclopentyl and methyl groupsAntimicrobial, anti-inflammatory
1-Methyl-1H-pyrazole-5-carboxaldehydeLacks cyclopentyl groupLimited biological activity
3-Cyclopentyl-1H-pyrazoleLacks aldehyde functional groupMinimal activity
3-Methyl-1-phenyl-1H-pyrazoleHas a phenyl group instead of cyclopentylVaries based on substitution

This table illustrates the unique structural features of this compound that contribute to its distinct biological activities compared to similar compounds.

Applications in Drug Discovery

Given its promising biological activities, this compound is being explored as a scaffold for drug design. Its ability to interact with various molecular targets makes it a potential candidate for developing new therapeutic agents aimed at treating infections and inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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